

Molecular targets of Brensocatib beyond dipeptidyl peptidase 1

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Compound of Interest

Compound Name: *Brensocatib*

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Brensocatib: A Deep Dive Beyond Dipeptidyl Peptidase 1

For the attention of researchers, scientists, and drug development professionals, this technical guide explores the known molecular interactions of **Brensocatib**. Current scientific literature robustly characterizes **Brensocatib** as a highly selective, reversible inhibitor of dipeptidyl peptidase 1 (DPP1). To date, no significant molecular targets beyond DPP1 have been identified in publicly available research.

Brensocatib (formerly INS1007) is a first-in-class, orally administered small molecule developed for the treatment of neutrophil-driven inflammatory diseases, most notably non-cystic fibrosis bronchiectasis.[1][2][3][4][5] Its mechanism of action is centered on the potent and specific inhibition of DPP1, a lysosomal cysteine protease.[2][4][5][6]

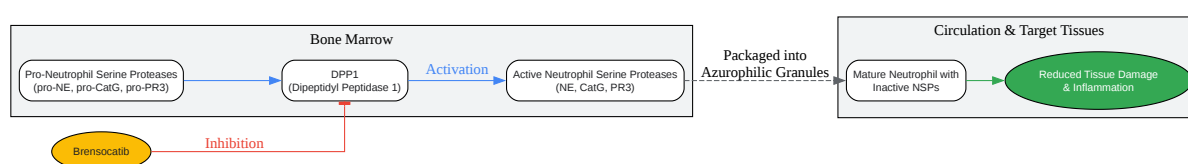
The Primary Target: Dipeptidyl Peptidase 1 (DPP1)

DPP1, also known as Cathepsin C, plays a crucial role in the maturation of neutrophil serine proteases (NSPs) within the bone marrow.[2][4] These proteases, including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3), are powerful enzymes stored in the granules of mature neutrophils.[1][7] In pathological conditions characterized by excessive neutrophil accumulation and activation, the overabundance of active NSPs contributes to tissue damage and inflammation.[2][4]

Brensocatib's therapeutic effect stems from its ability to prevent the activation of these NSPs by inhibiting their activator, DPP1.[2][7] This leads to a reduction in the activity of NE, CatG, and PR3 in circulating neutrophils.[8]

Signaling Pathway of Brensocatib's Action on DPP1

The following diagram illustrates the established mechanism of action of **Brensocatib**.



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Brensocatib's primary mechanism of action.

Absence of Evidence for Off-Target Molecular Interactions

A thorough review of the available scientific literature, including clinical trial data and pharmacological profiles, reveals a consistent focus on DPP1 as the singular molecular target of **Brensocatib**. [1][2][3][4][5][9][10] Studies highlight its selectivity for DPP1. [11] The adverse events observed in clinical trials, such as dental and skin-related issues, are considered to be mechanism-related, stemming from the inhibition of DPP1 in tissues where it has a physiological role, rather than interactions with other molecular targets. [12][13]

To date, there are no published preclinical or clinical studies that have reported any significant, clinically relevant off-target molecular interactions of **Brensocatib**. Comprehensive screening panels, such as broad kinase or protease assays, have not been detailed in the public domain.

Downstream Effects on Neutrophil Serine Proteases

The clinical efficacy of **Brensocatib** is directly linked to its on-target effect on DPP1, leading to a dose-dependent reduction in the activity of key NSPs.[\[8\]](#)[\[14\]](#)

Neutrophil Serine Protease	Role in Pathophysiology	Effect of Brensocatib
Neutrophil Elastase (NE)	Degrades elastin and other extracellular matrix proteins, promotes mucus hypersecretion.	Reduced activity in sputum and blood. [8] [14]
Cathepsin G (CatG)	Potent pro-inflammatory mediator, activates other proteases.	Reduced activity in sputum. [8] [14]
Proteinase 3 (PR3)	Degrades extracellular matrix components, can induce apoptosis.	Reduced activity in sputum. [8] [14]

Experimental Protocols

As no off-target molecular interactions have been identified, there are no specific experimental protocols to report for their discovery. The primary pharmacodynamic effects of **Brensocatib** are typically assessed using the following methodologies:

Measurement of Neutrophil Serine Protease Activity

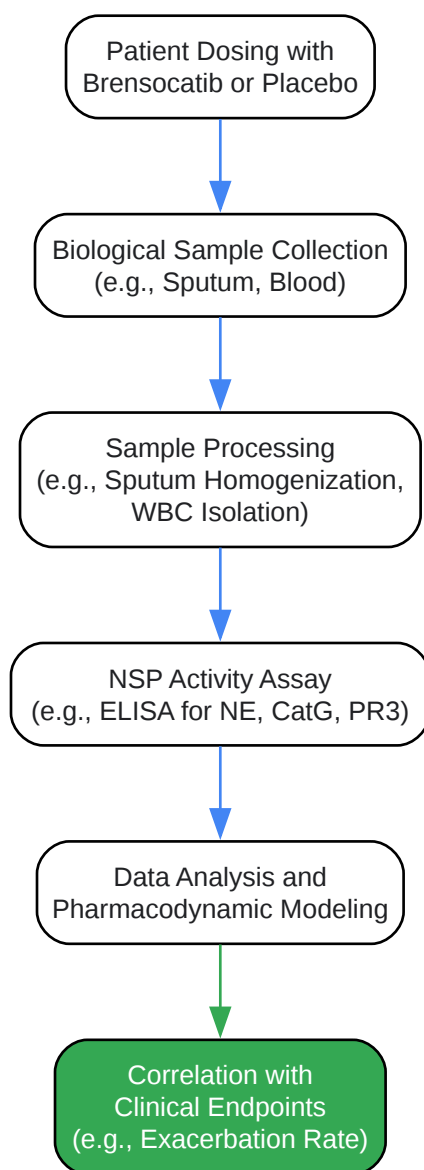
Objective: To quantify the activity of NE, CatG, and PR3 in biological samples (e.g., sputum, white blood cell extracts).

General Protocol Outline:

- **Sample Collection and Processing:** Sputum is induced and processed to separate the sol phase from cellular debris. White blood cells can be isolated from whole blood using standard density gradient centrifugation.
- **Enzyme-Linked Immunosorbent Assay (ELISA):**

- Microtiter plates are coated with a capture antibody specific for the NSP of interest (NE, CatG, or PR3).
- Processed biological samples are added to the wells, allowing the NSP to bind to the capture antibody.
- A detection antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), is added.
- A colorimetric substrate is introduced, and the resulting color change is proportional to the amount of active NSP.
- Absorbance is measured using a plate reader, and concentrations are determined by comparison to a standard curve.[\[8\]](#)

The following diagram outlines the general workflow for assessing the on-target effects of **Brensocatib**.



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Workflow for assessing **Brensocatib**'s on-target effects.

Conclusion

In summary, the current body of scientific evidence strongly supports that **Brensocatib**'s mechanism of action is highly specific to the inhibition of dipeptidyl peptidase 1. This on-target activity effectively reduces the activation of downstream neutrophil serine proteases, which is the cornerstone of its therapeutic benefit in neutrophil-driven inflammatory diseases. While the pharmacological profile of any drug is subject to ongoing research, as of the latest available data, there are no identified molecular targets of **Brensocatib** beyond DPP1. Future research,

potentially including broad, unbiased screening approaches, would be necessary to definitively exclude the possibility of other molecular interactions.

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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. Brensocatib Shows Consistent Efficacy and Safety Across Three Prespecified Subgroups in New Data from Landmark ASPEN Study [prnewswire.com]
- 4. Insmed Announces Positive Top-Line Results from Phase 2 WILLOW Study of INS1007 in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 5. Brensocatib: Is this breakthrough a Game-Changer for Bronchiectasis? - Dr Ricardo Jose - London Chest Specialist [londonchestspecialist.co.uk]
- 6. Brensocatib (Formerly INS1007) to be Studied in Patients with Severe COVID-19 in Investigator-Initiated Trial [prnewswire.com]
- 7. youtube.com [youtube.com]
- 8. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. investor.insmed.com [investor.insmed.com]
- 10. investor.insmed.com [investor.insmed.com]
- 11. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor Brensocatib for Non-cystic Fibrosis Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Phase 3 Trial of the DPP-1 Inhibitor Brensocatib in Bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial -

PubMed [pubmed.ncbi.nlm.nih.gov]

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